molecular formula C15H16O5 B2950017 (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid CAS No. 858742-10-6

(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid

Cat. No.: B2950017
CAS No.: 858742-10-6
M. Wt: 276.288
InChI Key: AYQPPMUEYWKCAF-UHFFFAOYSA-N
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Description

(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid is a synthetic organic compound belonging to the coumarin family. Coumarins are a class of compounds known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its unique structure, which includes an ethoxy group at the 7th position, dimethyl groups at the 4th and 8th positions, and an acetic acid moiety at the 3rd position of the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(7-ethoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Properties

IUPAC Name

2-(7-ethoxy-4,8-dimethyl-2-oxochromen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-4-19-12-6-5-10-8(2)11(7-13(16)17)15(18)20-14(10)9(12)3/h5-6H,4,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQPPMUEYWKCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC(=O)O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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